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Drug Profile and Mechanism of Action

Table 1: Vicriviroc Core Profile

Attribute Description

Chemical
Name

5-({4-[(3S)-4-{(2R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-
yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine [1]

Molecular
Formula

C₂₈H₃₈F₃N₅O₂ [1]

Molecular
Weight

533.63 g/mol [1]

Drug Class CCR5 antagonist (HIV-1 entry inhibitor) [2] [3]

Mechanism
of Action

Non-competitive, allosteric antagonist of the CCR5 chemokine receptor. It binds a

hydrophobic pocket between transmembrane helices, inducing a conformational
change that prevents HIV-1 gp120 from binding and blocks viral entry into host cells [2]

[3].
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The following diagram illustrates the mechanism by which vicriviroc inhibits HIV-1 entry into the host cell.
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Preclinical Pharmacology & Efficacy Data

Table 2: Quantitative Preclinical Antiviral Activity

Assay/Model Finding / EC₅₀ Value Context & Comparison

PBMC Replication
Assay

Potent, broad-spectrum activity against diverse

HIV-1 isolates [3].

Consistently more active than

the predecessor SCH-C [3].

PhenoSense HIV-
1 Entry Assay

Active against viruses with resistance mutations

to Reverse Transcriptase, Protease, and gp41

Demonstrated a lack of cross-

resistance with other drug

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.smolecule.com/products/s559713?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC1315929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1315929/
https://www.smolecule.com/products/s559713?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Assay/Model Finding / EC₅₀ Value Context & Comparison

inhibitors (e.g., enfuvirtide) [3]. classes [3].

Drug Combination
Studies

Synergistic anti-HIV-1 activity observed with all
other classes of approved antiretrovirals [3].

-

Preclinical Pharmacokinetics & Safety

Table 3: Preclinical ADME and Safety Profile

Parameter Finding Significance

hERG Channel
Affinity

Diminished affinity compared

to SCH-C [3].

Suggested a lower risk of QTc interval

prolongation and cardiac effects [2] [3].

CYP450
Metabolism

Primarily metabolized by the

CYP3A4 isozyme [1].

Plasma concentrations increased 2–6 fold when

co-administered with ritonavir (a CYP3A4
inhibitor) [4].

P-gp Interaction Not a substrate for P-
glycoprotein (P-gp) in vitro [5].

Lower potential for drug-transporter interactions.

Dose-Limiting
Toxicity
(Animals)

Tonic-clonic convulsions at
the time of maximal plasma

drug concentrations [6].

Seizures were self-limiting and preventable with
standard anticonvulsant therapy [6]. Exposure

multiples (dog vs. human) were ≥10 at the
intended clinical dose [6].

Key Experimental Methodologies

The core preclinical data for vicriviroc was generated using the following standardized protocols [3]:

PBMC Antiviral Assay: Phytohemagglutinin (PHA) and interleukin-2 (IL-2) stimulated human PBMCs
were infected with HIV-1 in the presence of serial dilutions of vicriviroc. Viral replication was

quantified after 4-6 days by measuring extracellular p24 antigen levels via ELISA. EC₅₀ and EC₉₀

values were calculated from the dose-response curves.
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PhenoSense HIV-1 Entry Assay: This cell-based infectivity assay used recombinant pseudoviruses

engineered to carry envelope proteins from various HIV-1 strains or drug-resistance mutations in
other genes. Inhibition of infection by vicriviroc in U87-CD4-CCR5 target cells was quantified by

measuring luciferase activity 72 hours post-inoculation.
Drug Combination Studies (Chou-Talalay Method): PHA-stimulated PBMCs were infected with

HIV-1 in the presence of single drugs or fixed-ratio combinations. HIV-1 p24 antigen in culture
supernatants was measured on day 7. The data were analyzed using the median-effect principle and

isobologram technique to calculate a Combination Index (CI), where CI <1, =1, and >1 indicate
synergy, additivity, and antagonism, respectively.

hERG and Functional Receptor Assays: Binding affinity for the hERG ion channel was assessed to
evaluate cardiac risk. Functional antagonism of CCR5 was confirmed through assays measuring

inhibition of calcium flux, guanosine 5′-[³⁵S]triphosphate exchange, and chemotaxis in response to
natural chemokines (e.g., RANTES, MIP-1α, MIP-1β) [3].

Clinical Translation & Developmental Status

Despite a promising preclinical profile, vicriviroc's development was discontinued. Key observations from

clinical phases include:

Safety Confirmation: A dedicated Phase I study in healthy subjects concluded that vicriviroc, even

at supratherapeutic doses, produced no clinically meaningful effect on the QTc interval and no
epileptogenic effects, addressing the primary concerns raised from preclinical models [6].

Efficacy Challenges: In later-stage trials, vicriviroc did not meet primary efficacy endpoints. In
treatment-experienced patients, the drug failed to demonstrate added benefit, particularly when

combined with other potent new drugs [7]. A trial in treatment-naïve patients was also discontinued
due to an increased rate of virologic relapse [7].

Development Halted: In 2010, Merck (which acquired Schering-Plough) decided to halt all
development of vicriviroc and not seek regulatory approval [2] [7].

Summary

Vicriviroc was a rationally designed CCR5 antagonist with a strong preclinical package: potent and broad-

spectrum antiviral activity, a synergistic profile with other drug classes, and an improved preclinical safety

profile over its predecessor. However, its clinical efficacy was insufficient in the context of evolving

antiretroviral therapy, leading to the termination of its development.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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